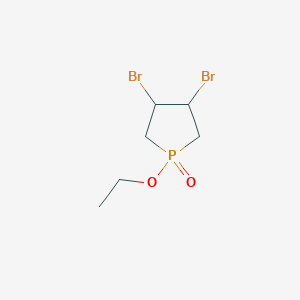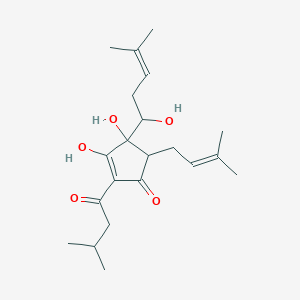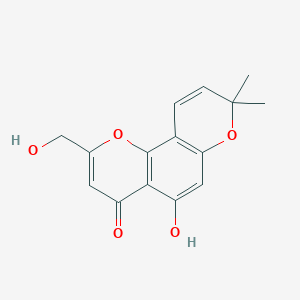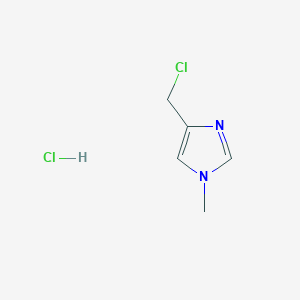
Methyl 2-(2-formylphenyl)benzoate
Übersicht
Beschreibung
Methyl 2-(2-formylphenyl)benzoate is a bioactive precursor in organic synthesis, known for its wide range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. It serves as a significant structure and an excellent precursor for the search for new bioactive molecules, making it a versatile substrate in the preparation of medical products .
Synthesis Analysis
The synthesis of methyl 2-(2-formylphenyl)benzoate and its derivatives typically involves condensation reactions. For instance, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is synthesized through the condensation of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate is produced from methyl 4-bromobenzoate and iso-vanilline by condensation, with the reaction conditions being optimized for yield . Additionally, methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate is prepared by amide bond formation between methyl 2-[(2-aminophenyl)ethynyl]benzoate and 2-[(2-acetamidophenyl)ethynyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using various spectroscopic techniques, including IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single crystal X-ray diffraction. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been investigated using density functional theory (DFT) to optimize the molecular structure and study harmonic vibrational frequencies, chemical shifts, and other properties .
Chemical Reactions Analysis
Methyl 2-(2-formylphenyl)benzoate derivatives undergo various chemical reactions. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives, demonstrating the compound's reactivity and potential for creating complex fused structures . Alkenylphosphonates are unexpectedly produced from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions, indicating a diverse reactivity profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(2-formylphenyl)benzoate derivatives are studied to understand their reactivity and stability. The energetic behavior of these compounds in solvent media is examined using models like the integral equation formalism polarizable continuum model (IEF-PCM) . Additionally, the conformation of diaryl sulphides with intramolecular sulphur(II)–oxygen interaction is analyzed through X-ray diffraction, providing insights into the molecular geometry and interactions .
Wissenschaftliche Forschungsanwendungen
Bioactive Precursor in Organic Synthesis : Methyl 2-formyl benzoate is a key precursor in the synthesis of various compounds with a range of pharmacological activities. These activities include antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its role as an active scaffold makes it an essential structure in the development of new bioactive molecules, especially in the pharmaceutical industry (Farooq & Ngaini, 2019).
Chymotrypsin Inhibitory Activity : A variant of methyl 2-formyl benzoate, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, exhibits chymotrypsin inhibitory activity. This compound, derived from Jolyna laminarioides, also shows activity against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Antimicrobial Properties : The derivative methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate has demonstrated antimicrobial activity against several microorganisms. This finding is crucial for developing new antimicrobial agents (Vetrivelan, 2019).
Liquid Crystal Applications : Methyl 2-(2-formylphenyl)benzoate-related compounds have been used in the development of liquid crystal phases. These liquid crystals are promising for various device applications, including display technologies (Veerabhadraswamy et al., 2015).
Photophysical Properties : Compounds related to methyl 2-(2-formylphenyl)benzoate have been synthesized for their unique luminescence properties. These properties are influenced by the substitution of different groups, making them useful in luminescence studies (Kim et al., 2021).
Mold Growth Indicator in Indoor Environments : Methyl benzoate, a related compound, has been used as a biomarker for mold growth in indoor environments, such as schools and universities. Monitoring its concentrations can indicate the presence of mold and potentially other organic compound emissions (Parkinson et al., 2009).
Safety And Hazards
“Methyl 2-(2-formylphenyl)benzoate” is combustible and harmful if swallowed . It is advised to avoid contact with the substance, not to breathe vapors or aerosols, and to ensure adequate ventilation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Zukünftige Richtungen
“Methyl 2-(2-formylphenyl)benzoate” is a versatile precursor for organic synthesis, with potential pharmaceutical applications due to its antifungal, antihypertensive, anticancer, and antiulcer properties . It is commonly utilized in the synthesis of pharmaceuticals and organic compounds, making it an essential material for advancements in scientific studies.
Eigenschaften
IUPAC Name |
methyl 2-(2-formylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-15(17)14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAKSWUMKFLWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317301 | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-formylphenyl)benzoate | |
CAS RN |
16231-67-7 | |
| Record name | 16231-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(2-formylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40317301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



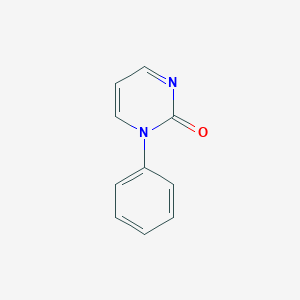
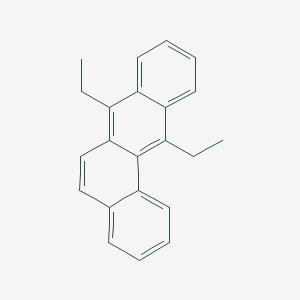
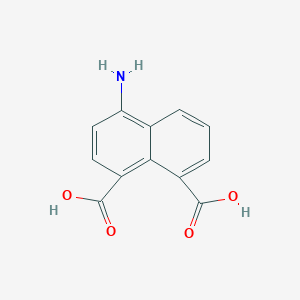
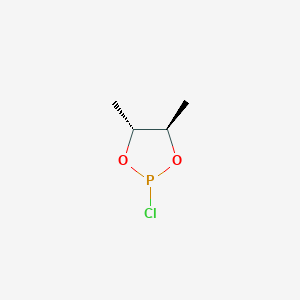
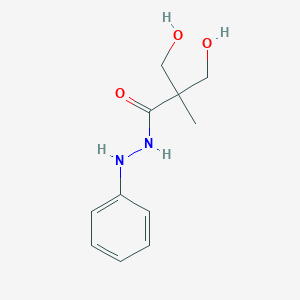

![Spiro[2.4]heptane-1-carboxylic Acid](/img/structure/B100570.png)

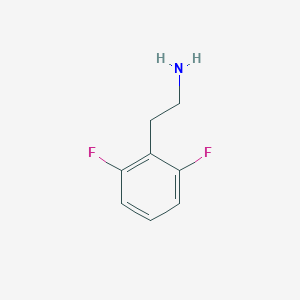
![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)
